2,6-Dimethyl-4-(4-nitrophenyl)morpholine
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Overview
Description
2,6-Dimethyl-4-(4-nitrophenyl)morpholine is an organic compound with the molecular formula C12H16N2O3 It is a morpholine derivative characterized by the presence of two methyl groups at positions 2 and 6, and a nitrophenyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Reduction: 2,6-Dimethyl-4-(4-aminophenyl)morpholine.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(4-nitrophenyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active compounds.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(4-aminophenyl)morpholine
- 2,6-Dimethyl-4-(4-chlorophenyl)morpholine
- 2,6-Dimethyl-4-(4-bromophenyl)morpholine
Uniqueness
2,6-Dimethyl-4-(4-nitrophenyl)morpholine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,6-dimethyl-4-(4-nitrophenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-3-5-12(6-4-11)14(15)16/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCYGUOUNHECSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383991 |
Source
|
Record name | 2,6-dimethyl-4-(4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29842-64-6 |
Source
|
Record name | 2,6-dimethyl-4-(4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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